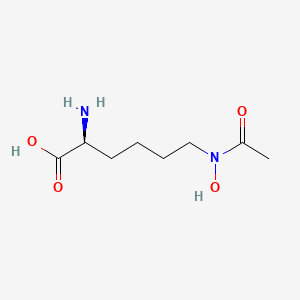
N(6)-acetyl-N(6)-hydroxy-L-lysine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N(6)-acetyl-N(6)-hydroxy-L-lysine is a N-acetyl-L-amino acid. It is a tautomer of a N(6)-acetyl-N(6)-hydroxy-L-lysine zwitterion.
Scientific Research Applications
Enzymatic Activities and Inhibitors :
- Rat tissues, including kidney, liver, heart, and skeletal muscle, show enzymatic activity that hydroxylates 6-N-trimethyl- l -lysine (a similar compound to N(6)-acetyl-N(6)-hydroxy-L-lysine) to 3-hydroxy-6-N-trimethyl- l -lysine. This suggests potential enzymatic applications and interactions in mammalian biology (Stein & Englard, 1982).
- Some compounds, including 2-N-acetyl-6-N-trimethyl- l -lysine, act as competitive inhibitors of these enzymatic activities, indicating their potential role in influencing related metabolic pathways (Stein & Englard, 1982).
Synthesis and Role in Microbial Siderophores :
- N(6)-acetyl-N(6)-hydroxy-L-lysine is synthesized as an iron-binding constituent of microbial siderophores, highlighting its importance in microbial iron transport and metabolism (Hu & Miller, 1994).
Role in Posttranslational Modification :
- Lysine acetylation, including modifications similar to N(6)-acetyl-N(6)-hydroxy-L-lysine, is widespread and occurs on proteins involved in various biological functions. This posttranslational modification influences protein activity and interactions, suggesting a regulatory role in cellular processes (Choudhary et al., 2009).
Impact on Antibiotic Resistance :
- Enzymes capable of N-acetylating certain amino acids, such as N(6)-acetyl-N(6)-hydroxy-L-lysine, are implicated in antibiotic resistance mechanisms in microbes, demonstrating their role in microbial defense against antibiotics (Hamano et al., 2004).
Metabolic and Cellular Signaling :
- Lysine acetylation, which includes modifications like N(6)-acetyl-N(6)-hydroxy-L-lysine, is linked to acetyl-coenzyme A metabolism and cellular signaling. This connection to lysine acylation suggests a regulatory role in diverse cellular processes, including energy metabolism and gene expression (Choudhary et al., 2014).
Role in Protein Synthesis and Cellular Function :
- The presence of lysine acetylation, related to N(6)-acetyl-N(6)-hydroxy-L-lysine, in bacteria indicates a broad and significant role in regulating enzyme activity, and in turn, affecting cellular activities such as metabolism and stress response (Thao & Escalante‐Semerena, 2011).
Potential in Cell Proliferation Studies :
- Modifications like N(6)-acetyl-N(6)-hydroxy-L-lysine in eukaryotic protein synthesis initiation factor 5A (eIF-5A) could play a crucial role in cell proliferation, suggesting its potential in studying cell growth and related biological processes (Park et al., 1997).
properties
CAS RN |
88492-29-9 |
|---|---|
Product Name |
N(6)-acetyl-N(6)-hydroxy-L-lysine |
Molecular Formula |
C8H16N2O4 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
(2S)-6-[acetyl(hydroxy)amino]-2-aminohexanoic acid |
InChI |
InChI=1S/C8H16N2O4/c1-6(11)10(14)5-3-2-4-7(9)8(12)13/h7,14H,2-5,9H2,1H3,(H,12,13)/t7-/m0/s1 |
InChI Key |
YXKGOSZASIKYPU-ZETCQYMHSA-N |
Isomeric SMILES |
CC(=O)N(CCCC[C@@H](C(=O)O)N)O |
SMILES |
CC(=O)N(CCCCC(C(=O)O)N)O |
Canonical SMILES |
CC(=O)N(CCCCC(C(=O)O)N)O |
synonyms |
N(6)-acetyl-N(6)-hydroxylysine N(epsilon)-acetyl-N(epsilon)-hydroxylysine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



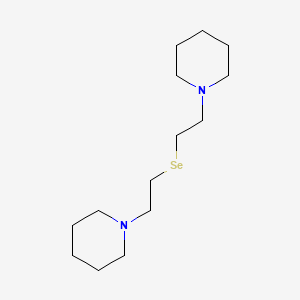
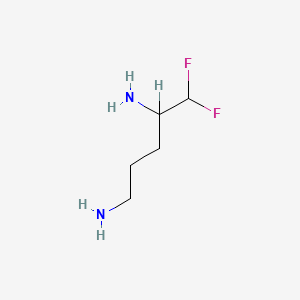
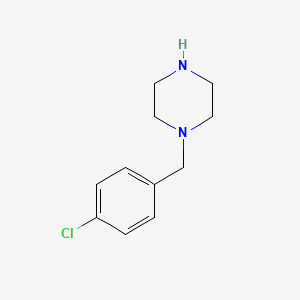
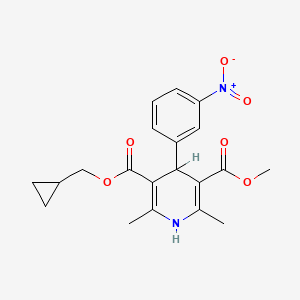
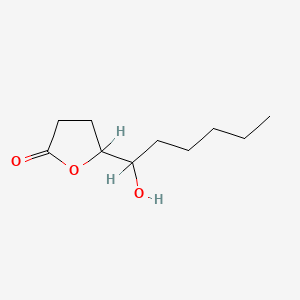
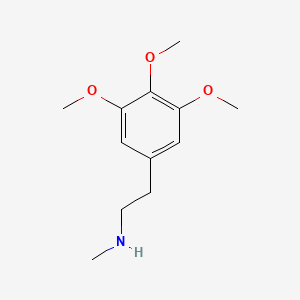



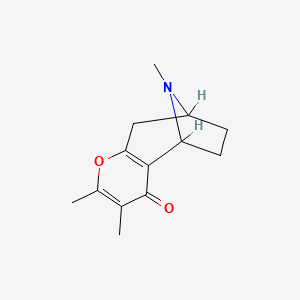


![1-(5,6-Dihydrobenzo[b][1]benzazepin-11-yl)-2-[4-[2-furanyl(oxo)methyl]-1-piperazinyl]ethanone](/img/structure/B1201443.png)
![(6R,7S)-7-({[4-(2-amino-1-carboxylato-2-oxoethylidene)-1,3-dithietan-2-yl]carbonyl}amino)-7-methoxy-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1201449.png)